molecular formula C11H23NO B7874413 3-(Octyloxy)azetidine

3-(Octyloxy)azetidine

Cat. No.: B7874413
M. Wt: 185.31 g/mol
InChI Key: ISXRSGVKGNGMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Octyloxy)azetidine is a four-membered nitrogen-containing heterocycle with an octyloxy substituent at the third position.

Chemical Reactions Analysis

Types of Reactions: 3-(Octyloxy)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(Octyloxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Octyloxy)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in a range of chemical reactions, influencing its biological activity. For example, it can act as a nucleophile in substitution reactions, targeting specific biomolecules and altering their function .

Properties

IUPAC Name

3-octoxyazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-13-11-9-12-10-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXRSGVKGNGMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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